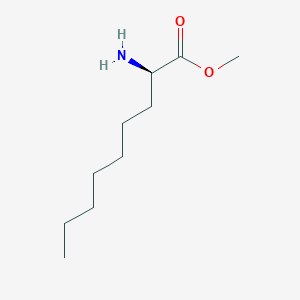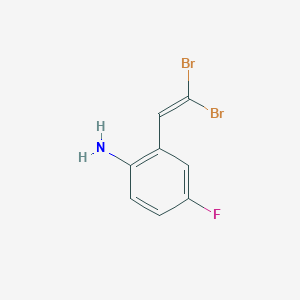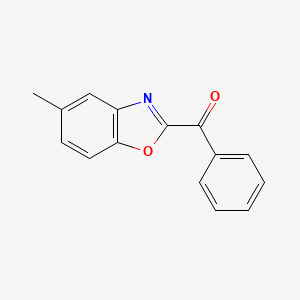
1-(3-Methoxyisoxazol-5-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxyisoxazol-5-yl)propan-1-one is an organic compound with the molecular formula C7H9NO3 and a molecular weight of 155.15 g/mol . It is a derivative of isoxazole, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This compound is primarily used in research and development, particularly in the fields of organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of 1-(3-Methoxyisoxazol-5-yl)propan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 3-methoxyisoxazole with propanone under specific reaction conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
1-(3-Methoxyisoxazol-5-yl)propan-1-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using hydrogenation or other reducing agents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Methoxyisoxazol-5-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 1-(3-Methoxyisoxazol-5-yl)propan-1-one is not fully understood, but it is believed to interact with specific molecular targets and pathways in biological systems. The compound’s effects are likely mediated through its interaction with enzymes or receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
1-(3-Methoxyisoxazol-5-yl)propan-1-one can be compared with other similar compounds, such as:
1-(3-Isopropylisoxazol-5-yl)methanamine hydrochloride:
1-(1,3-Thiazol-2-yl)propan-1-amine: Another heterocyclic compound with a different ring structure, used in various chemical and biological studies.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it valuable for specific research and industrial applications .
Properties
CAS No. |
54258-29-6 |
|---|---|
Molecular Formula |
C7H9NO3 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
1-(3-methoxy-1,2-oxazol-5-yl)propan-1-one |
InChI |
InChI=1S/C7H9NO3/c1-3-5(9)6-4-7(10-2)8-11-6/h4H,3H2,1-2H3 |
InChI Key |
ZPZBKKSMJHCVSE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=NO1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


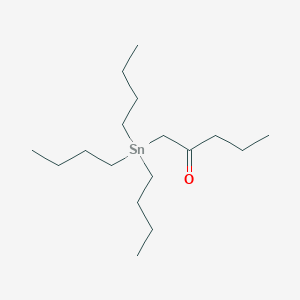
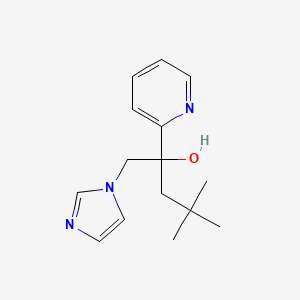
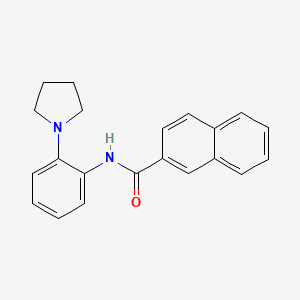

![Ethyl 2,5,7-triphenylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B14136184.png)

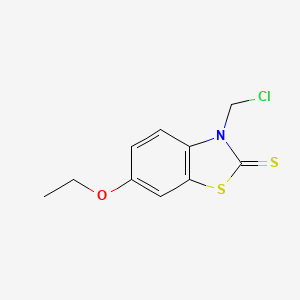
![N-[1-({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}amino)-2-oxo-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14136193.png)
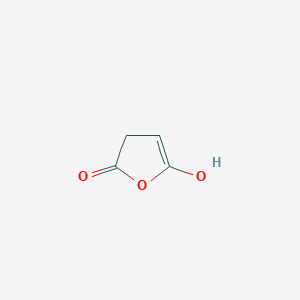
![3-Chloro-4-[methyl(2-methylphenyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B14136201.png)
